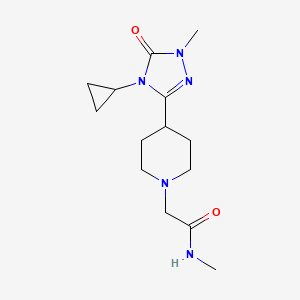

2-(Pyrrolidin-1-ylmethyl)phenol

概要

説明

“2-(Pyrrolidin-1-ylmethyl)phenol” is a biologically important alkylaminophenol compound . It is synthesized by the Petasis reaction .

Synthesis Analysis

The synthesis of “this compound” is achieved by the Petasis reaction . This reaction is preferred due to its mild conditions and is commonly used in the synthesis of alkylaminophenols .Molecular Structure Analysis

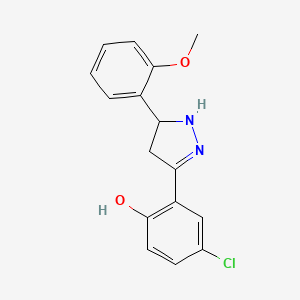

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry, and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis

The Petasis reaction, which involves the reaction between aldehyde, amine, and boronic acid, is used to synthesize alkylaminophenols .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are investigated using various methods. These include the analysis of bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .科学的研究の応用

Chemical Synthesis and Derivatives :

- 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, structurally related to 2-(Pyrrolidin-1-ylmethyl)phenol, have been studied for their chemical properties. These compounds undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols (Gazizov et al., 2015).

- Another study involved the synthesis of new 2-aminopyrimidine derivatives substituted with pyrrolidine-3,4-diol, showing potent inhibitory activity against CDK1 and CDK2, which are important for antitumor activity (Lee et al., 2011).

Structural and Theoretical Analysis :

- A study focused on a molecule similar to this compound, exploring its synthesis, structural analysis using various spectroscopic methods, and computational studies. This research provides insights into the molecular properties of alkylaminophenol compounds (Ulaş, 2021).

Catalysis and Chemical Reactions :

- Research on ONN-tridentate unsymmetrical pincer compounds related to this compound showed that these compounds are active catalysts in various reactions such as hydrogenation, hydrosilylation, and C-C coupling reactions (Debono et al., 2007).

Potential Therapeutic Applications :

- A study on 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a compound structurally related to this compound, explored its synthesis, crystal structure, and quantum chemical studies. It showed significant inhibition of cancer for certain cell lines, indicating potential therapeutic applications (Zulfiqar et al., 2021).

作用機序

While the specific mechanism of action for “2-(Pyrrolidin-1-ylmethyl)phenol” is not explicitly mentioned in the search results, alkylaminophenol compounds have been frequently used in cancer treatment . They are known for their high antioxidant properties and can be found through natural and synthetic ways .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWYYQVGCPWDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901579 | |

| Record name | NoName_711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2785955.png)

![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)

![2-[2-(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2785971.png)

![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)

![6-ethyl-5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785977.png)